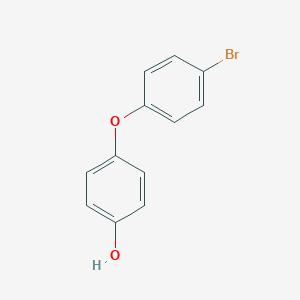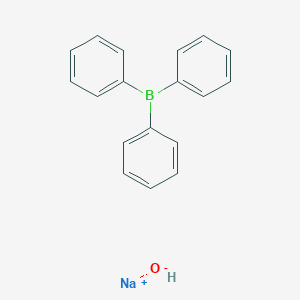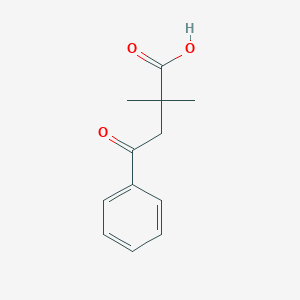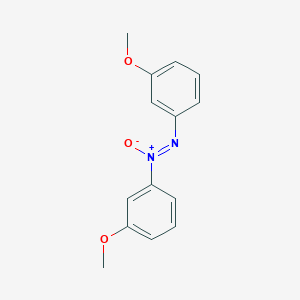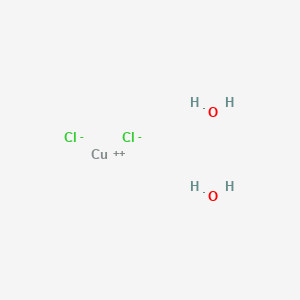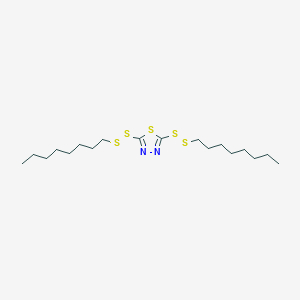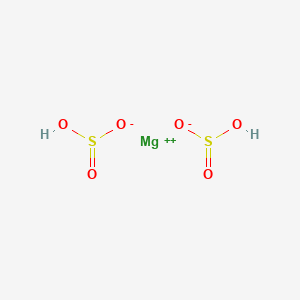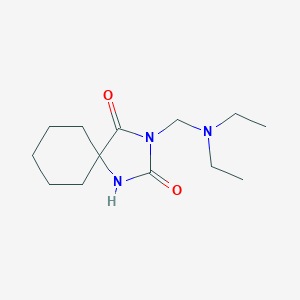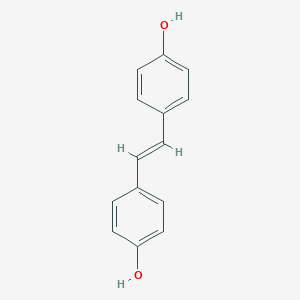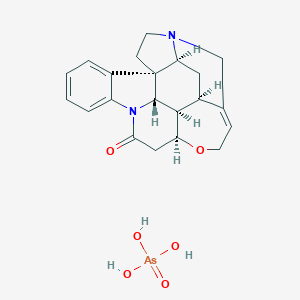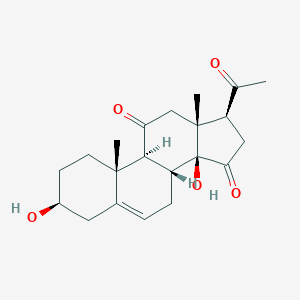
gamma-Digiprogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Digiprogenin is a steroidal compound that has been extensively studied for its potential applications in scientific research. It is a member of the digiprogenin family, which includes several other steroidal compounds, and is known for its unique properties that make it an attractive option for various research studies.
Aplicaciones Científicas De Investigación
Gamma-Digiprogenin has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in various studies to investigate the mechanisms of cancer cell death. It has also been used in studies on cardiac function and has been shown to have potential applications in the treatment of heart failure. Additionally, gamma-Digiprogenin has been used in studies on the nervous system and has been shown to have potential applications in the treatment of neurodegenerative diseases.
Mecanismo De Acción
Gamma-Digiprogenin works by inhibiting the activity of the Na+/K+-ATPase pump, which is responsible for maintaining the ion balance in cells. This inhibition leads to an increase in intracellular calcium concentration, which can trigger various cellular responses, including apoptosis. Additionally, gamma-Digiprogenin has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Gamma-Digiprogenin has been shown to have several biochemical and physiological effects. It has been shown to increase the intracellular calcium concentration, which can trigger various cellular responses, including apoptosis. Additionally, gamma-Digiprogenin has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to have potential applications in the treatment of heart failure, as it can improve cardiac function by increasing contractility and reducing heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gamma-Digiprogenin has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and has been shown to have potential applications in various research areas. However, there are also some limitations to its use. It can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on gamma-Digiprogenin. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential off-target effects. Finally, there is a need for more studies to investigate its potential applications in cancer research and therapy.
In conclusion, gamma-Digiprogenin is a steroidal compound that has been extensively studied for its potential applications in scientific research. It is synthesized from the plant Digitalis purpurea and has been shown to have potential applications in various research areas, including cancer research, cardiac function, and neurodegenerative diseases. While it has several advantages for lab experiments, there are also some limitations to its use, and further studies are needed to fully understand its mechanism of action and potential therapeutic effects.
Métodos De Síntesis
Gamma-Digiprogenin is synthesized from the plant Digitalis purpurea, which is commonly known as foxglove. The leaves of this plant contain several steroidal compounds, including digoxin and digitoxin, which are used to treat various heart conditions. Gamma-Digiprogenin is synthesized from these compounds by a process known as hydrolysis, which involves the use of acid to break down the glycoside bonds that hold the sugar molecules together. This process results in the formation of gamma-Digiprogenin, which is then purified and isolated for further use.
Propiedades
Número CAS |
13181-90-3 |
|---|---|
Nombre del producto |
gamma-Digiprogenin |
Fórmula molecular |
C21H28O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C21H28O5/c1-11(22)15-9-17(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h4,13-15,18,23,26H,5-10H2,1-3H3/t13-,14+,15+,18+,19-,20+,21+/m0/s1 |
Clave InChI |
HHYUGCQBWAMDLS-CRHGDLBQSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
SMILES canónico |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



